Methyl 6-tert-butyl-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 6-tert-butyl-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic thiophene derivative featuring a benzothiazole sulfonamide substituent. Its core structure comprises a tetrahydrobenzothiophene ring system with a methyl ester at position 3 and a tert-butyl group at position 4. The amino group at position 2 is functionalized with a 1,1-dioxido-1,2-benzothiazol-3-yl moiety, introducing sulfonamide character.
Properties
IUPAC Name |
methyl 6-tert-butyl-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-21(2,3)12-9-10-13-15(11-12)28-19(17(13)20(24)27-4)22-18-14-7-5-6-8-16(14)29(25,26)23-18/h5-8,12H,9-11H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFDSADGGLZCNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC3=NS(=O)(=O)C4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-tert-butyl-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that exhibits a variety of biological activities. This article explores its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₈H₂₃N₃O₃S₂
- Molecular Weight : 393.52 g/mol
- IUPAC Name : this compound
Structural Characteristics
The compound features a benzothiazole moiety that is often associated with various pharmacological activities. The presence of the tert-butyl group enhances lipophilicity, which may influence its bioavailability and interaction with biological targets.
Antimicrobial Activity
Research has shown that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that benzothiazole derivatives possess antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) for certain derivatives was found to be as low as 50 µg/mL against various pathogens .
Enzyme Inhibition
This compound has also been evaluated for its potential as an enzyme inhibitor:
| Enzyme Type | Inhibition Activity | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Moderate | 157.31 |
| Butyrylcholinesterase | Significant | 46.42 |
These findings suggest that the compound may be useful in treating conditions like Alzheimer's disease by inhibiting cholinesterase enzymes .
Cytotoxicity and Antiproliferative Effects
In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| SK-Hep-1 (Liver) | 22.0 |
| MDA-MB-231 (Breast) | 15.5 |
| NUGC-3 (Gastric) | 18.7 |
These results highlight the potential of the compound in cancer therapy .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving multiple benzothiazole derivatives, the compound demonstrated significant antimicrobial activity against pathogenic strains such as Staphylococcus aureus and Candida albicans. The study concluded that modifications to the benzothiazole structure could enhance antimicrobial potency .
Case Study 2: Cholinesterase Inhibition
A comparative analysis of various benzothiazole derivatives revealed that methyl 6-tert-butyl derivative exhibited superior inhibition of butyrylcholinesterase compared to other analogs. This suggests its potential application in neurodegenerative disease management .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in the substituents on the amino group at position 2. Below is a comparative analysis based on molecular structure, physicochemical properties, and functional implications.
Substituent Variations and Molecular Properties
† The target compound’s molecular formula can be inferred as ~C₂₀H₂₃N₂O₄S₂ based on structural similarity, assuming the benzothiazole sulfonamide group contributes C₇H₄NO₂S₂.
Functional and Structural Implications
Sulfonamide vs. Nitrophenyl/Acryloyl Groups: The sulfonamide group in the target compound introduces strong hydrogen-bonding capacity (as both donor and acceptor) due to its sulfonyl and amine moieties. This contrasts with the nitrophenyl-acryloyl group in , which is electron-deficient and may enhance π-π stacking interactions. Such differences could influence solubility, crystallinity, or receptor-binding affinities in biological systems .
Molar Mass and Steric Effects: The tert-butyl group at position 6 is conserved across all compounds, providing steric bulk that may stabilize conformational preferences. However, the target compound’s benzothiazole sulfonamide substituent likely increases molecular rigidity compared to the flexible acryloyl or cyanoacetyl chains in and .
Hazard and Reactivity: The cyanoacetyl derivative is classified as an irritant, possibly due to the reactive nitrile group. The sulfonamide group in the target compound may confer acidity (pKa ~10–12 for sulfonamides), affecting its solubility in physiological environments.
Crystallographic and Analytical Tools
Structural determinations for such compounds likely employ crystallographic software like SHELX (for refinement) and ORTEP-3 (for graphical representation) . Hydrogen-bonding patterns, critical for crystal packing, can be analyzed using graph-set notation as described in .
Q & A
Q. What synthetic strategies are recommended for preparing Methyl 6-tert-butyl-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions under controlled conditions. For example, acylation of intermediate amines with anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane under nitrogen, followed by reflux and purification via reverse-phase HPLC with methanol-water gradients. Yields can vary (47–67%) depending on stoichiometry and reaction time . Key steps include:
- Use of inert atmosphere (N₂) to prevent oxidation.
- Optimization of molar ratios (e.g., 1.2 equivalents of anhydride to amine).
- Post-reaction workup: solvent removal under reduced pressure and chromatographic purification.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Comprehensive characterization requires:
- 1H/13C NMR : To confirm hydrogen/carbon environments and substituent positions (e.g., tert-butyl group at δ ~1.3 ppm in 1H NMR; carbonyl carbons at ~165–170 ppm in 13C NMR) .
- IR Spectroscopy : Identification of functional groups (e.g., C=O stretches at ~1700 cm⁻¹, S=O stretches from the 1,2-benzothiazole-1,1-dioxide moiety at ~1150–1300 cm⁻¹) .
- Melting Point Analysis : To assess purity (reported ranges: 213–226°C for related analogs) .
Q. How can reaction yields be improved during synthesis?
- Methodological Answer : Yield optimization involves:
- Stoichiometric Precision : Exact molar ratios of reagents (e.g., 1.2:1 anhydride-to-amine ratio) .
- Solvent Selection : Use of anhydrous, aprotic solvents (e.g., CH₂Cl₂) to minimize side reactions.
- Temperature Control : Reflux conditions (40–50°C) to accelerate reaction kinetics without decomposition.
- Purification : Gradient HPLC (30% → 100% methanol) to isolate high-purity products .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with enhanced bioactivity?
- Methodological Answer : Integrated computational-experimental workflows are critical:
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize photophysical behavior .
- Molecular Docking : Screen interactions with target proteins (e.g., enzymes or receptors) to prioritize analogs for synthesis.
- QSAR Studies : Correlate structural features (e.g., tert-butyl steric effects) with biological activity to refine substituent selection .
Q. What experimental approaches resolve contradictions in biological activity data across assays?
- Methodological Answer : Contradictions may arise from assay conditions or target specificity. Mitigation strategies include:
- Dose-Response Curves : Establish EC50/IC50 values under standardized conditions (e.g., pH, temperature).
- Orthogonal Assays : Validate activity using multiple techniques (e.g., enzymatic inhibition + cell viability assays).
- Structural Confirmation : Ensure compound integrity via X-ray crystallography (e.g., resolving conformational isomers that affect activity) .
Q. How is X-ray crystallography utilized to determine the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction involves:
- Crystallization : Slow evaporation of saturated solutions in solvents like DMSO/EtOH.
- Data Collection : High-resolution diffraction (Cu-Kα radiation) to obtain atomic coordinates.
- Refinement : Software (e.g., SHELXL) to model bond lengths/angles and validate stereochemistry. For example, studies on analogous benzothiophenes reveal planar benzothiazole rings and chair conformations in tetrahydrobenzothiophene moieties .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies?
- Methodological Answer : SAR requires systematic variation of substituents:
- Core Modifications : Alter the tetrahydrobenzothiophene ring (e.g., substituent position, saturation).
- Functional Group Swaps : Replace the 1,2-benzothiazole-1,1-dioxide group with bioisosteres (e.g., sulfonamides).
- Synthetic Routes : Use intermediates (e.g., amine precursors) to introduce diversity via acylation or alkylation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data between batches?
- Methodological Answer : Discrepancies may arise from impurities or solvent effects. Solutions include:
- Repeat Characterization : Re-run NMR/IR under identical conditions (e.g., solvent, concentration).
- Spiking Experiments : Add a pure reference sample to confirm peak alignment.
- Mass Spectrometry : Confirm molecular weight to rule out byproducts .
Notes for Methodological Rigor
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of sulfur-containing moieties .
- Characterization : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) for complex structures .
- Computational Workflows : Validate docking results with free-energy perturbation (FEP) or molecular dynamics (MD) simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
